molecular formula C16H17Cl B14349269 4-Butyl-4'-chloro-1,1'-biphenyl CAS No. 93290-06-3

4-Butyl-4'-chloro-1,1'-biphenyl

Cat. No.: B14349269
CAS No.: 93290-06-3
M. Wt: 244.76 g/mol
InChI Key: JMXLIUZWQZWRLV-UHFFFAOYSA-N
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Description

4-Butyl-4’-chloro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a butyl group attached to one ring and a chlorine atom attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4’-chloro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a butyl-substituted boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of 4-Butyl-4’-chloro-1,1’-biphenyl can be achieved through similar cross-coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-4’-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted biphenyl derivatives
  • Carboxylic acids
  • Alkanes

Scientific Research Applications

4-Butyl-4’-chloro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Butyl-4’-chloro-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The chlorine atom and butyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 4-Butyl-4’-chloro-1,1’-biphenyl is unique due to the presence of both the butyl group and chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

93290-06-3

Molecular Formula

C16H17Cl

Molecular Weight

244.76 g/mol

IUPAC Name

1-butyl-4-(4-chlorophenyl)benzene

InChI

InChI=1S/C16H17Cl/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3

InChI Key

JMXLIUZWQZWRLV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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